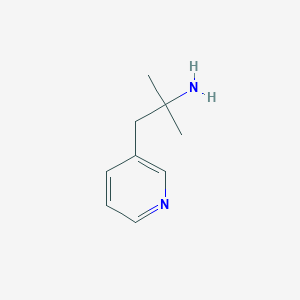

1,1-Dimethyl-2-pyridin-3-ylethylamine

Descripción

1,1-Dimethyl-2-pyridin-3-ylethylamine is a tertiary amine derivative featuring a pyridine ring substituted at the 3-position with an ethylamine side chain bearing two methyl groups on the α-carbon. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.

Propiedades

Número CAS |

566156-02-3 |

|---|---|

Fórmula molecular |

C9H14N2 |

Peso molecular |

150.22 |

Nombre IUPAC |

2-methyl-1-pyridin-3-ylpropan-2-amine |

InChI |

InChI=1S/C9H14N2/c1-9(2,10)6-8-4-3-5-11-7-8/h3-5,7H,6,10H2,1-2H3 |

Clave InChI |

PNCCNVRKXAVOFJ-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CN=CC=C1)N |

SMILES canónico |

CC(C)(CC1=CN=CC=C1)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dimethyl-2-pyridin-3-ylethylamine with three analogs: 2-pyridinylethylamine , 1,1-Dimethyl-2-pyridin-2-ylethylamine , and 1,1-Dimethyl-2-pyrimidin-5-ylethylamine .

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | LogP (Predicted) | Aqueous Solubility (mg/mL) | pKa (Amine) |

|---|---|---|---|---|

| 1,1-Dimethyl-2-pyridin-3-ylethylamine | C₉H₁₄N₂ | 1.45 | 12.3 | 9.8 |

| 2-Pyridinylethylamine | C₇H₁₀N₂ | 0.82 | 25.6 | 10.2 |

| 1,1-Dimethyl-2-pyridin-2-ylethylamine | C₉H₁₄N₂ | 1.63 | 9.1 | 9.5 |

| 1,1-Dimethyl-2-pyrimidin-5-ylethylamine | C₈H₁₃N₃ | 1.12 | 18.4 | 8.9 |

Key Findings :

Lipophilicity: The dimethyl substitution in 1,1-Dimethyl-2-pyridin-3-ylethylamine increases LogP compared to non-alkylated 2-pyridinylethylamine (1.45 vs. 0.82), enhancing membrane permeability but reducing solubility.

Regioisomer Effects : The 3-pyridinyl isomer exhibits higher solubility (12.3 mg/mL) than the 2-pyridinyl analog (9.1 mg/mL), likely due to reduced steric hindrance in hydrogen bonding .

Heterocycle Impact : Replacement of pyridine with pyrimidine (as in 1,1-Dimethyl-2-pyrimidin-5-ylethylamine) lowers pKa (8.9 vs. 9.8) due to the electron-withdrawing effect of the additional nitrogen, altering protonation behavior in physiological conditions .

Key Findings :

- The 3-pyridinyl derivative requires fewer synthetic steps than its 2-pyridinyl counterpart, reflecting the commercial availability of 3-pyridine precursors .

- Stability correlates with steric protection of the amine group; dimethyl substitution improves resistance to oxidative degradation compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.